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Compound of Interest

Compound Name: Propyl octanoate

Cat. No.: B1197341 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for propyl
octanoate (C₁₁H₂₂O₂), a fatty acid ester. The information presented herein is crucial for the

structural elucidation, identification, and purity assessment of this compound in research and

development settings. This document summarizes key quantitative data from Mass

Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy,

provides detailed experimental protocols, and illustrates the analytical workflow.

Spectroscopic Data Summary
The following tables present the key spectroscopic data for propyl octanoate, facilitating easy

reference and comparison.

Table 1: Mass Spectrometry Data for Propyl Octanoate
Parameter Value Interpretation

Molecular Formula C₁₁H₂₂O₂ -

Molecular Weight 186.29 g/mol -

Major Fragment Ions (m/z) 145, 127, 61, 43, 41

Characteristic fragmentation

pattern of an octanoate ester.
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Table 2: ¹H NMR Spectroscopic Data for Propyl
Octanoate (Solvent: CDCl₃, Frequency: 400 MHz)

Chemical Shift (δ)

[ppm]
Multiplicity Integration Assignment

4.01 - 4.04 Triplet 2H -OCH₂- (Propyl group)

2.27 - 2.31 Triplet 2H
-CH₂-C=O (Octanoyl

group)

1.64 - 1.67 Multiplet 2H
-OCH₂-CH₂- (Propyl

group)

1.27 - 1.33 Multiplet 10H
-(CH₂)₅- (Octanoyl

group)

0.92 - 0.96 Triplet 3H -CH₃ (Propyl group)

0.86 - 0.89 Triplet 3H -CH₃ (Octanoyl group)

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.[1]

Table 3: ¹³C NMR Spectroscopic Data for Propyl
Octanoate (Solvent: CDCl₃, Frequency: 100.40 MHz)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1197341?utm_src=pdf-body
https://www.benchchem.com/product/b1197341?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Propyl-octanoate
https://www.benchchem.com/product/b1197341?utm_src=pdf-body
https://www.benchchem.com/product/b1197341?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1197341?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ) [ppm] Assignment

174.01 C=O (Ester carbonyl)

65.84 -OCH₂- (Propyl group)

34.44 -CH₂-C=O (Octanoyl group)

31.70 -(CH₂)₅-

29.16 -(CH₂)₅-

28.96 -(CH₂)₅-

25.07 -(CH₂)₅-

22.62 -(CH₂)₅-

22.06 -OCH₂-CH₂- (Propyl group)

14.06 -CH₃ (Octanoyl group)

10.41 -CH₃ (Propyl group)

Note: The chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.[1]

Table 4: Infrared (IR) Spectroscopy Data for Propyl
Octanoate

Wavenumber (cm⁻¹) Intensity Vibrational Mode

~1735 - 1750 Strong, Sharp C=O Stretch (Ester)

~1180 - 1200 Strong C-O Stretch (Ester)

~2860 - 2975 Medium-Strong C-H Stretch (Aliphatic)

Note: These are characteristic absorption bands for aliphatic esters.[2] The exact peak

positions can vary slightly based on the experimental conditions.

Experimental Protocols
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Detailed methodologies for the acquisition of the spectroscopic data are provided below. These

protocols are designed to ensure high-quality and reproducible results.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of propyl octanoate.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an

Electron Ionization (EI) source is typically used.

Procedure:

Sample Preparation: Prepare a dilute solution of propyl octanoate in a volatile organic

solvent (e.g., hexane or ethyl acetate).

GC Separation:

Injector Temperature: 250 °C

Carrier Gas: Helium

Column: A non-polar capillary column (e.g., DB-5ms).

Oven Temperature Program: Start at a suitable initial temperature (e.g., 60 °C), hold for a

few minutes, then ramp to a final temperature (e.g., 250 °C) at a rate of 10 °C/min.

MS Detection:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40-400.

Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation

pattern to confirm the structure. The fragmentation of esters often involves a characteristic

McLafferty rearrangement.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed molecular structure of propyl octanoate by analyzing the

chemical environment of its protons (¹H) and carbon atoms (¹³C).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

¹H NMR Spectroscopy Protocol:

Sample Preparation: Dissolve 5-10 mg of propyl octanoate in approximately 0.6-0.7 mL of

deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an

internal standard (0 ppm).

Acquisition Parameters:

Pulse Program: Standard single-pulse experiment.

Spectral Width: 0-10 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 8-16.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the spectrum to obtain pure absorption lineshapes.

Perform baseline correction.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy Protocol:
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Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration

(20-50 mg) may be required for a better signal-to-noise ratio.

Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse experiment.

Spectral Width: 0-200 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, depending on the sample concentration.

Data Processing:

Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

Phase the spectrum and perform baseline correction.

Calibrate the chemical shift scale using the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in propyl octanoate, particularly the

characteristic ester group.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Procedure (Neat Liquid):

Sample Preparation: As propyl octanoate is a liquid, a neat spectrum can be obtained by

placing a drop of the pure liquid between two salt plates (e.g., NaCl or KBr) to form a thin

film.

Background Spectrum: Acquire a background spectrum of the empty salt plates to subtract

any atmospheric and instrumental interferences.
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Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR

spectrum.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Analysis: Identify the characteristic absorption bands for the ester functional group

(C=O and C-O stretching vibrations) and the aliphatic C-H stretching vibrations.

Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound like propyl octanoate.
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Spectroscopic Analysis Workflow for Propyl Octanoate
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Caption: Workflow for the spectroscopic analysis of propyl octanoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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